N-(5-(N-(4-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide
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Overview
Description
N-(5-(N-(4-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide, also known as CE-245677, is a small molecule compound that has been studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been found to exhibit promising results in various scientific research studies.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(5-(N-(4-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide involves the reaction of 4-chloro-2-methylaniline with ethyl 2-bromoacetate to form N-(4-chloro-2-methylphenyl)-2-ethoxyacetamide. This intermediate is then reacted with sodium sulfamate and copper sulfate to form N-(5-(N-(4-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide.
Starting Materials
4-chloro-2-methylaniline, ethyl 2-bromoacetate, sodium sulfamate, copper sulfate
Reaction
Step 1: 4-chloro-2-methylaniline is reacted with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form N-(4-chloro-2-methylphenyl)-2-ethoxyacetamide., Step 2: N-(4-chloro-2-methylphenyl)-2-ethoxyacetamide is then reacted with sodium sulfamate and copper sulfate in the presence of a reducing agent such as sodium borohydride to form N-(5-(N-(4-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide.
Mechanism Of Action
N-(5-(N-(4-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide exerts its mechanism of action by binding to the active site of carbonic anhydrase enzymes and inhibiting their activity. This inhibition leads to a decrease in the production of bicarbonate ions, which are important for maintaining the acid-base balance in the body. This decrease in bicarbonate ion production leads to a decrease in intraocular pressure, bone resorption, and fluid secretion.
Biochemical And Physiological Effects
The biochemical and physiological effects of N-(5-(N-(4-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide have been studied extensively in various scientific research studies. It has been found to exhibit inhibitory effects on the activity of carbonic anhydrase enzymes, leading to a decrease in the production of bicarbonate ions. This decrease in bicarbonate ion production has been found to result in a decrease in intraocular pressure, bone resorption, and fluid secretion.
Advantages And Limitations For Lab Experiments
The advantages of using N-(5-(N-(4-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide in lab experiments include its relatively simple synthesis method and its potential therapeutic applications. However, the limitations of using N-(5-(N-(4-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of N-(5-(N-(4-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide. These include:
1. Further studies to determine its safety and efficacy in humans
2. Development of more potent and selective carbonic anhydrase inhibitors based on the structure of N-(5-(N-(4-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide
3. Investigation of its potential applications in the treatment of other diseases such as epilepsy and cancer
4. Studies to determine its mechanism of action in more detail and to identify potential side effects.
In conclusion, N-(5-(N-(4-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide, also known as N-(5-(N-(4-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide, is a small molecule compound that has potential therapeutic applications in various scientific research studies. Its inhibitory effects on the activity of carbonic anhydrase enzymes have potential applications in the treatment of diseases such as glaucoma, osteoporosis, and cystic fibrosis. Further studies are needed to determine its safety and efficacy in humans and to identify potential side effects.
Scientific Research Applications
N-(5-(N-(4-chloro-2-methylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit inhibitory effects on the activity of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, bone resorption, and fluid secretion. This inhibition has potential applications in the treatment of diseases such as glaucoma, osteoporosis, and cystic fibrosis.
properties
IUPAC Name |
N-[5-[(4-chloro-2-methylphenyl)sulfamoyl]-2-ethoxyphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-4-24-17-8-6-14(10-16(17)19-12(3)21)25(22,23)20-15-7-5-13(18)9-11(15)2/h5-10,20H,4H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBBSVUDPKHZCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[(4-chloro-2-methylphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide |
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